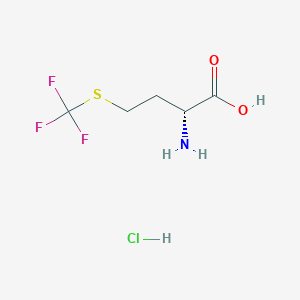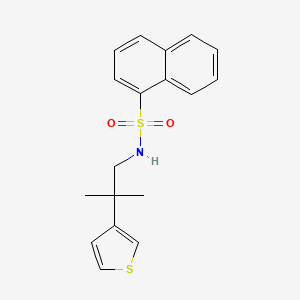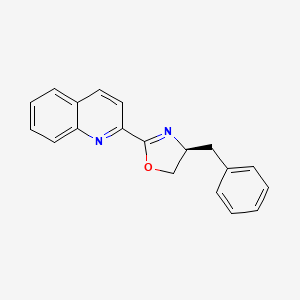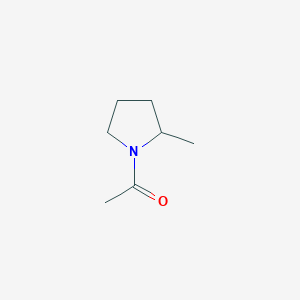![molecular formula C23H24N4O2 B2506044 N'-[(Z)-(5-Methoxy-1H-indol-3-yl)methyliden]-4-(1-Methyl-1H-indol-3-yl)butansäurehydrazid CAS No. 866149-20-4](/img/structure/B2506044.png)
N'-[(Z)-(5-Methoxy-1H-indol-3-yl)methyliden]-4-(1-Methyl-1H-indol-3-yl)butansäurehydrazid
Übersicht
Beschreibung
N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
BenchChem offers high-quality N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Aktivität
Diese Verbindung hat eine signifikante anti-inflammatorische Aktivität gezeigt . Sie wurde mit dem Referenzmedikament Indomethacin verglichen, einem nichtsteroidalen Antirheumatikum (NSAR), das üblicherweise zur Reduzierung von Fieber, Schmerzen, Steifheit und Schwellungen eingesetzt wird .
Analgetische Aktivität
Neben ihren entzündungshemmenden Eigenschaften weist diese Verbindung auch eine analgetische (schmerzstillende) Wirkung auf . Dies macht sie potenziell nützlich bei der Behandlung von Erkrankungen, die mit Schmerzen und Entzündungen einhergehen .
Ulzerogene Aktivität
Die Verbindung wurde auf ihren ulzerogenen Index und ihre Cyclooxygenase (COX)-Expressionsaktivität getestet . Es wurde festgestellt, dass sie die COX-2-Expression selektiv hemmt und so eine magenschonende Wirkung erzielt . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Magengeschwüren und anderen gastrointestinalen Erkrankungen hin .
Lipidperoxidation
Diese Verbindung wurde auf ihre Auswirkungen auf die Lipidperoxidation untersucht . Lipidperoxidation ist ein Prozess, bei dem freie Radikale Elektronen von den Lipiden in Zellmembranen stehlen, was zu Zellschäden führt. Diese Eigenschaft könnte die Verbindung für die Behandlung verschiedener Krankheiten im Zusammenhang mit oxidativem Stress nützlich machen .
Cyclooxygenase-Expressionsaktivitäten
Die Verbindung wurde auf ihre Auswirkungen auf die Cyclooxygenase-Expressionsaktivitäten untersucht . Cyclooxygenase ist ein Enzym, das eine Schlüsselrolle bei der Entzündungsreaktion spielt. Die Fähigkeit der Verbindung, dieses Enzym zu hemmen, könnte sie zu einem wertvollen Werkzeug bei der Behandlung entzündlicher Erkrankungen machen .
Synthese von aktiven Molekülen
Die Verbindung ist ein idealer Vorläufer für die Synthese von aktiven Molekülen . Sie kann in Mehrkomponentenreaktionen (MCRs) eingesetzt werden, die von Natur aus nachhaltig sind und Zugang zu komplexen Molekülen ermöglichen . Dies macht sie zu einem wertvollen Werkzeug im Bereich der pharmazeutischen und medizinischen Chemie .
Erzeugung von biologisch aktiven Strukturen
Die Verbindung ist ein effizienter chemischer Vorläufer für die Erzeugung von biologisch aktiven Strukturen . Sie kann zur Synthese verschiedener heterozyklischer Derivate verwendet werden, die eine große Bandbreite an biologischen Aktivitäten aufweisen .
Rolle in der grünen Chemie
Die Verwendung der Verbindung in Mehrkomponentenreaktionen (MCRs) steht im Einklang mit den Prinzipien der grünen Chemie . MCRs sind ertragreich, einfach zu handhaben, zeit- und kosteneffektiv und reduzieren den Bedarf an Lösungsmitteln und Energie für die Reinigung von Zwischenprodukten . Dies macht die Verbindung zu einem wertvollen Werkzeug bei der Entwicklung nachhaltiger chemischer Prozesse .
Wirkmechanismus
Target of Action
Indole derivatives are known to have diverse biological and clinical applications , suggesting that this compound may interact with multiple targets.
Mode of Action
It’s known that indole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways .
Result of Action
Indole derivatives are known to have various biological effects, including potential anticancer properties .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
Biochemische Analyse
Biochemical Properties
N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as glutathione peroxidase and superoxide dismutase, which are crucial for cellular antioxidant defense mechanisms . The nature of these interactions involves the modulation of enzyme activity, potentially leading to enhanced or inhibited enzymatic functions. Additionally, N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide may bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules such as nuclear factor kappa B and signal transducer and activator of transcription 3, N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide can affect gene expression and cellular metabolism. These changes can lead to alterations in cell proliferation, apoptosis, and differentiation, highlighting the compound’s potential impact on various cell types.
Molecular Mechanism
At the molecular level, N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways and cellular functions. Additionally, N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide has been shown to influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s potential as a modulator of biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide remains stable under specific conditions, allowing for sustained biological activity. Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have also indicated potential cumulative effects on cellular processes, which may be relevant for therapeutic applications.
Dosage Effects in Animal Models
The effects of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions. These dosage-dependent effects highlight the importance of determining optimal dosing regimens for potential therapeutic use.
Metabolic Pathways
N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound has been shown to affect metabolic flux, leading to changes in the levels of key metabolites. For example, its interaction with enzymes involved in the antioxidant defense system can influence the balance of reactive oxygen species and antioxidant molecules, thereby impacting cellular redox status.
Transport and Distribution
The transport and distribution of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution pattern of the compound can also influence its accumulation in specific tissues, which may be relevant for its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide is an important determinant of its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
N-[(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-27-15-16(19-7-3-4-8-22(19)27)6-5-9-23(28)26-25-14-17-13-24-21-11-10-18(29-2)12-20(17)21/h3-4,7-8,10-15,24H,5-6,9H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCNDAIUYDTDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NN=CC3=CNC4=C3C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501131138 | |
| Record name | 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866149-20-4 | |
| Record name | 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866149-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2505962.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2505966.png)
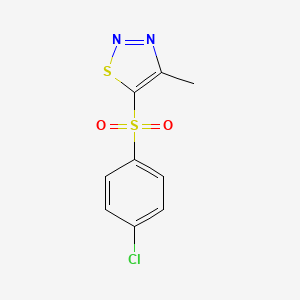
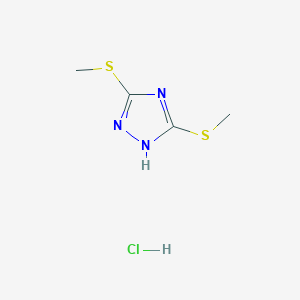
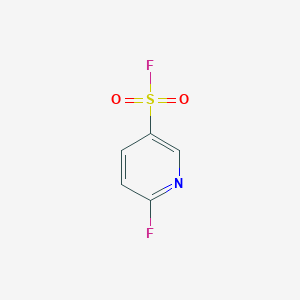
![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride](/img/structure/B2505974.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2505977.png)

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2505979.png)
